N-(4-(2-((6-nitrobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Description
N-(4-(2-((6-Nitrobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a hybrid molecule featuring a nitro-substituted benzothiazole core linked to a thiazole ring via an acetamide bridge, with a furan-2-carboxamide substituent.
Properties
IUPAC Name |
N-[4-[2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O5S2/c23-14(20-17-19-11-4-3-10(22(25)26)7-13(11)29-17)6-9-8-28-16(18-9)21-15(24)12-2-1-5-27-12/h1-5,7-8H,6H2,(H,18,21,24)(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNQNXMKMMDYNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that lead to their biological effects.
Biological Activity
N-(4-(2-((6-nitrobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The compound features a furan ring, thiazole moieties, and a nitro-substituted benzothiazole, which are known to contribute to its biological activity.
Biological Activity
1. Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For example, a related compound, SN12, demonstrated an IC50 of 43.3 nmol/L against Pseudomonas aeruginosa biofilm formation, highlighting the potential of benzothiazole derivatives in treating antibiotic-resistant infections . The structural similarities suggest that this compound may possess comparable antimicrobial properties.
2. Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation across various cell lines. For instance, derivatives have been reported to exhibit IC50 values in the micromolar range against breast and liver cancer cell lines .
3. Antioxidant Activity
Compounds derived from thiazole and benzothiazole structures have shown antioxidant properties by scavenging reactive oxygen species (ROS). This activity is crucial in protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and neurodegenerative disorders .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Component | Biological Effect |
|---|---|
| Nitro group | Enhances electron affinity and reactivity |
| Thiazole ring | Contributes to antimicrobial activity |
| Furan ring | Imparts additional stability and reactivity |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that benzothiazole derivatives significantly inhibited the growth of resistant bacterial strains, indicating their potential as therapeutic agents against infections .
- Anticancer Screening : In a screening of various benzothiazole derivatives, compounds showed promising results against multiple cancer cell lines with low micromolar IC50 values, suggesting that modifications in structure could enhance potency .
- Neuroprotective Effects : Certain derivatives exhibited neuroprotective effects in animal models by reducing oxidative stress and improving neuronal survival rates during ischemic conditions .
Scientific Research Applications
Structural Features
- Thiazole Rings : Contribute to the compound's biological activity.
- Nitro Group : Potential for bioreduction, leading to reactive intermediates.
- Furan Moiety : Enhances biological interactions.
Medicinal Chemistry
The compound shows promise as a scaffold for developing new drugs, particularly in the following areas:
- Antimicrobial Activity : Several studies have indicated that derivatives of thiazole and furan compounds exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds similar to N-(4-(2-((6-nitrobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .
- Anticancer Properties : The compound's structural components suggest potential anticancer activities. Research has demonstrated that related thiazole derivatives can inhibit the growth of cancer cell lines, such as MCF7 (breast cancer) and others, through mechanisms involving apoptosis and cell cycle arrest .
Biological Studies
This compound can serve as a probe in biological research:
- Enzyme Interaction Studies : Its ability to interact with specific enzymes makes it a useful tool for studying metabolic pathways and enzyme kinetics .
Materials Science
The electronic properties of the compound may allow its use in organic electronics:
- Organic Photonics : The unique structure may contribute to the development of new materials for organic light-emitting diodes (OLEDs) or photovoltaic cells due to its potential charge transport capabilities .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazole derivatives against multiple pathogens. The results indicated that compounds with similar structures to this compound demonstrated minimum inhibitory concentrations (MICs) below 20 µg/mL against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies on derivatives of this compound showed significant cytotoxic effects against several cancer cell lines, including those resistant to traditional therapies. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, making these compounds promising candidates for further development in cancer therapeutics .
Comparison with Similar Compounds
Table 1: Structural Features and Substituent Variations
Key Observations :
- The target compound’s furan-2-carboxamide group distinguishes it from analogs like 4c (thiazolidinone) and 8c (pyrimidinone), which may alter solubility and target selectivity .
- Bulkier substituents (e.g., pivalamide in ) may reduce membrane permeability compared to the furan group in the target compound.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated using molecular formula C₁₈H₁₄N₄O₅S₂. Notes:
- The higher melting points of 4c and 8c (252–275°C) suggest strong crystalline packing due to halogen or cyano groups, whereas the target compound’s furan may reduce symmetry, lowering its melting point .
- Solubility : The nitro and furan groups in the target compound likely improve aqueous solubility compared to bromo-substituted 4c but may trail ABTB ’s amine group .
Key Findings :
- NH and C=O stretches (3450–1668 cm⁻¹) are consistent across analogs, confirming acetamide linkage integrity .
- The cyano group in 8c (2221 cm⁻¹) introduces a distinct IR signature absent in the target compound .
- Synthesis yields for benzothiazole hybrids (70–78%) reflect challenges in multi-step coupling reactions .
Q & A
Q. Table 1. Comparative Synthesis Yields Under Different Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | DMF | Pd/C | 80 | 72 | |
| 2 | DCM | HOBt/DCC | 25 | 65 | |
| 3 | THF | None | 0–5 | 58 |
Q. Table 2. Key NMR Shifts for Functional Groups
| Group | 1H δ (ppm) | 13C δ (ppm) | Technique |
|---|---|---|---|
| NO₂ (adjacent) | 8.2–8.5 | 148.5 | HMBC |
| Thiazole C-H | 7.5–7.8 | 125.7 | COSY |
| Furan C=O | - | 160.3 | DEPT-135 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
